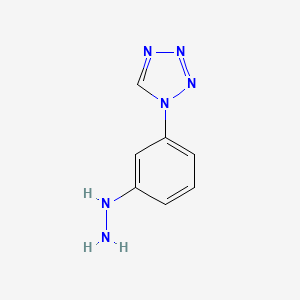
1-(3-Hydrazinylphenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydrazinylphenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 1-(3-Hydrazinylphenyl)-1H-tetrazole typically involves the reaction of hydrazine derivatives with tetrazole precursors. One common method includes the reaction of 3-hydrazinylphenyl derivatives with sodium azide under acidic conditions to form the tetrazole ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(3-Hydrazinylphenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazole derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions may produce a variety of substituted tetrazoles.
Scientific Research Applications
1-(3-Hydrazinylphenyl)-1H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydrazinylphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Hydrazinylphenyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-(3-Hydrazinylphenyl)ethanol: This compound has a similar hydrazinylphenyl group but differs in the presence of an ethanol moiety instead of a tetrazole ring.
1-(3-Hydrazinylphenyl)-1H-1,2,3,4-tetrazole hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
N-(3-Hydrazinylphenyl)acetamide: This compound contains an acetamide group instead of a tetrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its tetrazole ring structure, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
847737-47-7 |
|---|---|
Molecular Formula |
C7H8N6 |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]hydrazine |
InChI |
InChI=1S/C7H8N6/c8-10-6-2-1-3-7(4-6)13-5-9-11-12-13/h1-5,10H,8H2 |
InChI Key |
OYXOAKPOSISHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)
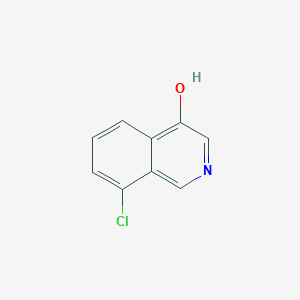
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)
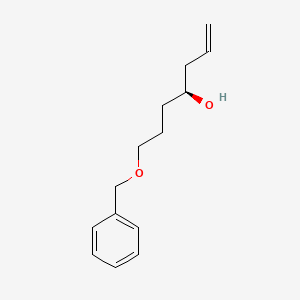
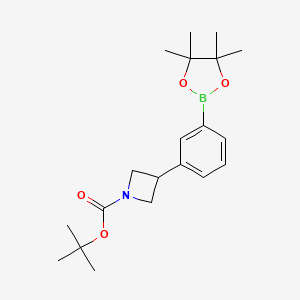
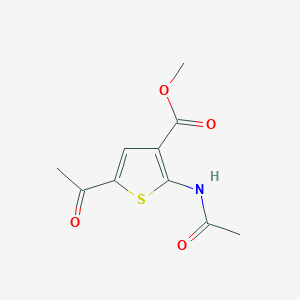
![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)
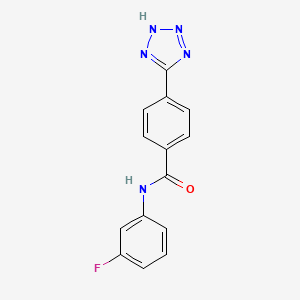

![3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B15159018.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B15159019.png)
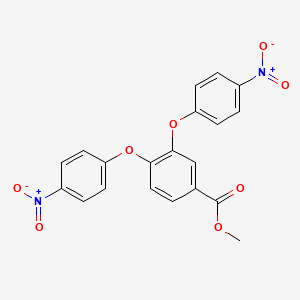

![13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile](/img/structure/B15159038.png)
